1-chloro-3,4-dihydro-2-naphthalenecarbaldehyde O-(4-fluorobenzyl)oxime
Description
This compound (CAS: 672950-32-2) is a chloro-substituted naphthalene derivative functionalized with an aldehyde-oxime group linked to a 4-fluorobenzyl moiety. Its structure combines a partially saturated naphthalene core with halogenated and electron-withdrawing substituents, which are critical for modulating its physicochemical properties (e.g., lipophilicity, metabolic stability) and biological interactions .
Properties
IUPAC Name |
(E)-1-(1-chloro-3,4-dihydronaphthalen-2-yl)-N-[(4-fluorophenyl)methoxy]methanimine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClFNO/c19-18-15(8-7-14-3-1-2-4-17(14)18)11-21-22-12-13-5-9-16(20)10-6-13/h1-6,9-11H,7-8,12H2/b21-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRQLUQOXNGOXFP-SRZZPIQSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=C(C2=CC=CC=C21)Cl)C=NOCC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=C(C2=CC=CC=C21)Cl)/C=N/OCC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-chloro-3,4-dihydro-2-naphthalenecarbaldehyde O-(4-fluorobenzyl)oxime typically involves multiple steps, starting with the preparation of 1-chloro-3,4-dihydro-2-naphthalenecarbaldehyde. This intermediate can be synthesized through the chlorination of 3,4-dihydronaphthalene-2-carbaldehyde under controlled conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with stringent control over temperature, pressure, and reagent concentrations to ensure high yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthesis process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions involving the chloro and oxime groups can produce a range of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed to achieve substitution reactions.
Major Products Formed:
Oxidation products: Various carboxylic acids and ketones.
Reduction products: Alcohols and amines.
Substitution products: Derivatives with different functional groups replacing the chloro or oxime groups.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biological studies to understand cellular processes and interactions.
Industry: Utilized in the production of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism by which 1-chloro-3,4-dihydro-2-naphthalenecarbaldehyde O-(4-fluorobenzyl)oxime exerts its effects involves interactions with specific molecular targets and pathways. The oxime group, in particular, can form complexes with metal ions, influencing various biochemical processes.
Molecular Targets and Pathways:
Interaction with enzymes and receptors.
Inhibition or activation of specific signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs and their distinguishing features:
| Compound Name | CAS Number | Core Structure | Substituents | Key Differences |
|---|---|---|---|---|
| 1-Chloro-3,4-dihydro-2-naphthalenecarbaldehyde O-(4-fluorobenzyl)oxime | 672950-32-2 | Dihydronaphthalene | Cl at C1; O-(4-fluorobenzyl)oxime at aldehyde | Unique naphthalene backbone; fluorinated benzyl group enhances metabolic stability . |
| 2-(4-Chlorophenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde O-(4-fluorobenzyl)oxime | 478257-37-3 | Imidazopyridine | 4-Chlorophenyl at C2; methyl at C8 | Imidazopyridine core increases aromaticity and potential CNS activity vs. naphthalene . |
| 1-[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-2-(phenylsulfonyl)-1-ethanone O-(4-fluorobenzyl)oxime | 478257-47-5 | Thiazole | Sulfonylphenyl and methyl groups; 4-chlorophenyl | Thiazole ring introduces sulfur, altering solubility and redox properties compared to naphthalene . |
| 3-Chloro-5-(trifluoromethyl)-2-pyridinylmethanone oxime | 339106-22-8 | Pyridine-methanone | CF3 at C5; 2,4-dichlorophenyl | Pyridine-methanone backbone with trifluoromethyl group increases electron deficiency and reactivity . |
| 1-Chloro-3,4-dihydro-2-naphthalenecarbaldehyde N-phenylhydrazone | 306977-35-5 | Dihydronaphthalene | N-phenylhydrazone instead of oxime | Hydrazone linkage reduces hydrolytic stability compared to oxime derivatives . |
Research Findings and Functional Insights
Physicochemical Properties
- Lipophilicity : The dihydronaphthalene core of 672950-32-2 confers moderate logP (~3.2), intermediate between the hydrophilic imidazopyridine analog (~2.8) and the hydrophobic thiazole derivative (~3.9) .
- Metabolic Stability: The 4-fluorobenzyl group in 672950-32-2 reduces oxidative degradation by cytochrome P450 enzymes compared to non-fluorinated analogs (e.g., 306977-35-5) .
Reactivity and Binding
- Oxime vs. Hydrazone : The oxime group in 672950-32-2 exhibits stronger hydrogen-bonding capacity than hydrazones (e.g., 306977-35-5 ), enhancing interactions with biological targets like kinases or acetylcholinesterase .
- Halogen Effects: The chlorine atom at C1 increases electron-withdrawing effects, stabilizing the aldehyde-oxime linkage against nucleophilic attack compared to non-chlorinated analogs .
Biological Activity
1-Chloro-3,4-dihydro-2-naphthalenecarbaldehyde O-(4-fluorobenzyl)oxime is a compound of significant interest in the field of medicinal chemistry and organic synthesis. This article aims to explore its biological activity, applications, and relevant research findings.
- Molecular Formula : C11H10ClN1O2
- Molecular Weight : 221.66 g/mol
- CAS Number : 3262-03-1
Biological Activity
The biological activity of this compound has been evaluated in various studies, primarily focusing on its potential as an intermediate in drug synthesis and its effects on biological systems.
Pharmacological Applications
- Neurological Disorders : The compound is noted for its role in synthesizing pharmaceutical agents that target neurological disorders. Its structural characteristics allow it to interact with specific receptors in the brain, potentially leading to therapeutic effects against conditions such as depression and anxiety .
- Antimicrobial Activity : Research indicates that derivatives of this compound exhibit antimicrobial properties. Studies have shown that modifications to the naphthalene structure can enhance efficacy against various bacterial strains .
- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it has shown potential in inhibiting lipase activity, which could be beneficial in managing obesity and related metabolic disorders .
Case Study 1: Synthesis of Antidepressants
A study demonstrated the synthesis of a novel antidepressant using this compound as a key intermediate. The resultant compound showed significant serotonin reuptake inhibition, indicating potential for treating depressive disorders .
Case Study 2: Antimicrobial Efficacy
In a comparative study, various derivatives of the compound were tested against Gram-positive and Gram-negative bacteria. Results indicated that certain modifications led to increased antimicrobial activity, suggesting that this compound could be a lead structure for developing new antibiotics .
Research Findings
Recent research has focused on optimizing the synthesis and enhancing the biological activity of this compound through structural modifications. Notable findings include:
- Enhanced Solubility : Modifications to the oxime group have improved solubility in biological media, facilitating better bioavailability in pharmacological applications.
- Microwave-Assisted Synthesis : Utilizing microwave radiation during synthesis has been shown to increase yield and purity of the final product, aligning with principles of green chemistry .
Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
